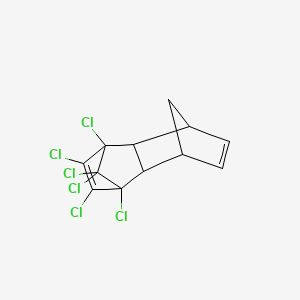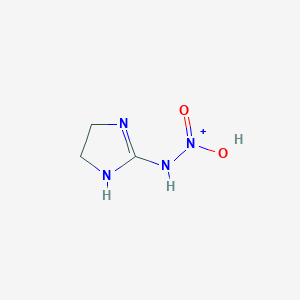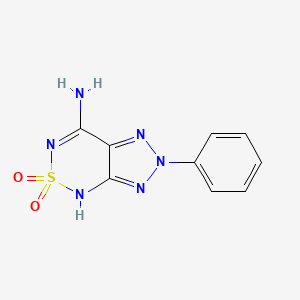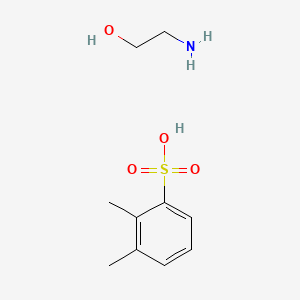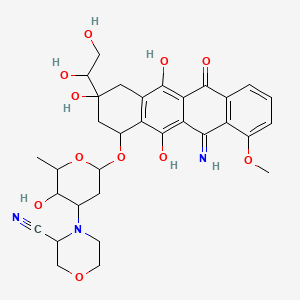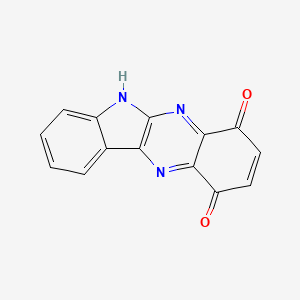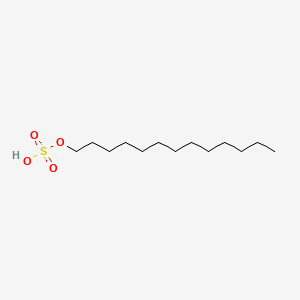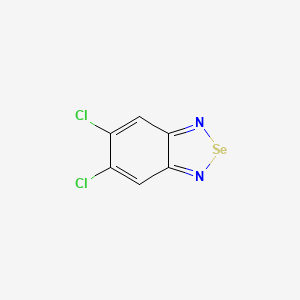
5,6-Dichloro-2,1,3-benzoselenadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dichloro-2,1,3-benzoselenadiazole is a chemical compound with the molecular formula C6H2Cl2N2Se. It belongs to the class of benzoselenadiazoles, which are heterocyclic compounds containing selenium.
Méthodes De Préparation
The synthesis of 5,6-Dichloro-2,1,3-benzoselenadiazole typically involves the reaction of 4,5-dichloro-o-phenylenediamine with selenium tetrachloride (SeCl4) in a methanolic solution. The reaction conditions include refluxing the mixture for several hours, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
5,6-Dichloro-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of selenoxides or selenones.
Reduction: Reduction reactions can convert it into selenides or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
5,6-Dichloro-2,1,3-benzoselenadiazole has several scientific research applications:
Optoelectronics: It is used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its photophysical properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 5,6-Dichloro-2,1,3-benzoselenadiazole involves its interaction with molecular targets through noncovalent interactions such as hydrogen bonding, halogen bonding, and chalcogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, thereby modulating its biological activity .
Comparaison Avec Des Composés Similaires
5,6-Dichloro-2,1,3-benzoselenadiazole can be compared with other benzoselenadiazoles and related compounds:
2,1,3-Benzoselenadiazole: The parent compound without chlorine substituents, used in similar applications but with different electronic properties.
5,6-Dimethyl-2,1,3-benzoselenadiazole: A methyl-substituted analogue with distinct steric and electronic characteristics.
2,1,3-Benzothiadiazole: A sulfur analogue, often used in optoelectronic applications but with different photophysical properties.
These comparisons highlight the unique properties of this compound, such as its enhanced reactivity and specific interactions due to the presence of chlorine atoms.
Propriétés
Numéro CAS |
21641-42-9 |
|---|---|
Formule moléculaire |
C6H2Cl2N2Se |
Poids moléculaire |
251.97 g/mol |
Nom IUPAC |
5,6-dichloro-2,1,3-benzoselenadiazole |
InChI |
InChI=1S/C6H2Cl2N2Se/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H |
Clé InChI |
AMJDYKAIBVZVIR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC2=N[Se]N=C21)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


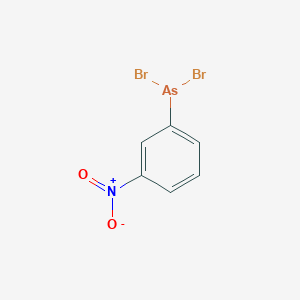
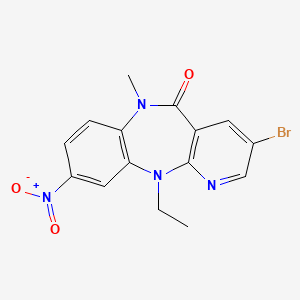
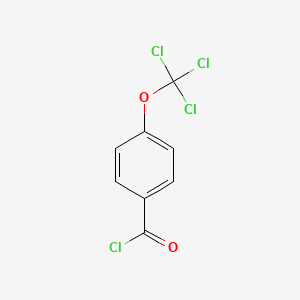
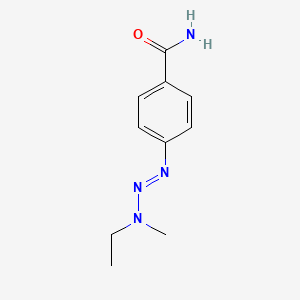
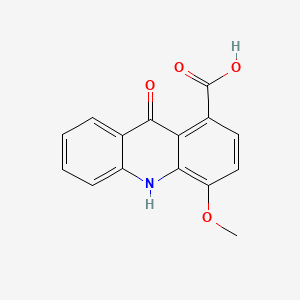
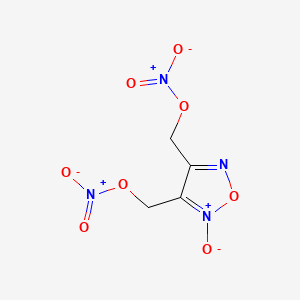
![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride](/img/structure/B12811929.png)
